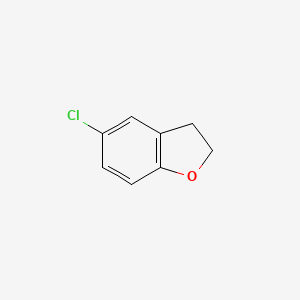

5-Chloro-2,3-dihydrobenzofuran

Description

The exact mass of the compound 5-Chloro-2,3-dihydro-1-benzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYYQHYMRUDUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343893 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-69-1 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2,3-dihydrobenzofuran: Properties, Synthesis, and Reactivity

Introduction

5-Chloro-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a pivotal building block in modern synthetic chemistry. Its unique structural architecture, combining a chlorinated benzene ring with a dihydrofuran moiety, makes it a versatile intermediate in the development of complex organic molecules. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers and professionals in drug development and materials science. The dihydrobenzofuran scaffold is a recognized pharmacophore, and its derivatives have shown affinity for crucial biological targets, including serotonin receptors, underscoring the importance of understanding its fundamental chemistry.[1][2]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the bedrock of any successful experimental design. This compound is typically handled as a liquid or low-melting solid at room temperature. Its key identifiers and computed properties are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2,3-dihydro-1-benzofuran | PubChem[3] |

| CAS Number | 76429-69-1 | PubChem[3] |

| Molecular Formula | C₈H₇ClO | PubChem[3][4] |

| Molecular Weight | 154.59 g/mol | PubChem[3][4] |

| Canonical SMILES | C1COC2=C1C=C(C=C2)Cl | PubChem[3] |

| InChI | InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | PubChem[3] |

| InChIKey | PEYYQHYMRUDUOH-UHFFFAOYSA-N | PubChem[3] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 1 | PubChem[3] |

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a starting material or product. The following sections detail the expected spectral data for this compound, providing a self-validating system for compound confirmation.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): A prominent peak will be observed at m/z = 154, corresponding to the C₈H₇³⁵ClO⁺ ion.

-

Isotope Peak (M+2)⁺: A secondary peak at m/z = 156, approximately one-third the intensity of the m/z 154 peak, confirms the presence of a single chlorine atom (C₈H₇³⁷ClO⁺).[3]

-

Key Fragments: Common fragmentation pathways would involve the loss of chlorine or cleavage of the dihydrofuran ring, leading to other significant peaks.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the compound's functional groups. Key absorptions are predicted as follows:

-

C-H (Aromatic): Stretching vibrations will appear in the region of 3100-3000 cm⁻¹.

-

C-H (Aliphatic): Stretching of the -CH₂- groups in the dihydrofuran ring will be observed between 3000-2850 cm⁻¹.[5]

-

C=C (Aromatic): Ring stretching will produce characteristic peaks in the 1600-1450 cm⁻¹ region.

-

C-O-C (Ether): A strong, characteristic C-O stretching band for the aryl-alkyl ether will be present around 1250-1200 cm⁻¹.

-

C-Cl (Aryl Halide): A moderate to strong absorption in the fingerprint region, typically around 1100-1000 cm⁻¹, indicates the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet system in the aromatic region (~6.7-7.2 ppm). The proton ortho to the chlorine will likely be the most downfield of this group.

-

Methylene Protons (-O-CH₂-) (2H): The protons at position 2, adjacent to the ether oxygen, will appear as a triplet around 4.5 ppm.

-

Methylene Protons (-CH₂-) (2H): The protons at position 3 will appear as a triplet around 3.2 ppm, coupled to the protons at position 2.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the ~110-160 ppm range. The carbon bearing the oxygen (C7a) will be the most downfield, followed by the carbon bearing the chlorine (C5).

-

Aliphatic Carbons (2C): The -O-CH₂- carbon (C2) will appear around 71 ppm, and the adjacent -CH₂- carbon (C3) will be further upfield, around 29 ppm.

-

Synthesis and Reactivity

Synthesis Protocol: Electrophilic Chlorination

A common and efficient method for the synthesis of this compound is the direct electrophilic chlorination of 2,3-dihydrobenzofuran. The causality behind this choice is the activating, ortho, para-directing nature of the cyclic ether, which strongly favors substitution at the C5 position. N-chlorosuccinimide (NCS) is often chosen as the chlorine source for its mild and selective reactivity.[4]

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol: [4]

-

To a 25 mL Schlenk reaction tube, add 2,3-dihydrobenzofuran (60.1 mg, 0.5 mmol).

-

Add N-chlorosuccinimide (79.8 mg, 0.6 mmol) and the catalyst [TEMPO][OTf] (30.1 mg, 0.1 mmol).

-

Add chloroform (2 mL) as the solvent.

-

Seal the tube and stir the mixture at 25°C for 12 hours.

-

Upon completion (monitored by TLC or GC-MS), remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by column chromatography on silica gel to yield the final product, this compound (74.8 mg, 96% yield).[4]

Core Reactivity: Electrophilic Aromatic Substitution (EAS)

The reactivity of the aromatic ring in this compound is governed by the interplay of two substituents: the activating ether oxygen and the deactivating chloro group.

-

Activating Group: The oxygen atom of the dihydrofuran ring is a strong activating group due to resonance, donating electron density to the aromatic ring. It is an ortho, para-director.

-

Deactivating Group: The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director due to resonance.

The combined effect results in a moderately activated ring where incoming electrophiles are directed to the positions ortho and para to the strongly activating oxygen group (C4, C6, and C7), while considering the deactivating effect of the chlorine at C5. The C7 position is often sterically accessible and electronically favored for subsequent substitutions. This predictable reactivity makes it a reliable scaffold for building molecular complexity, such as in the multi-step synthesis of Prucalopride intermediates.[6][7]

Caption: Logic diagram of substituent effects in electrophilic reactions.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Always handle this chemical within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion: A Versatile Intermediate

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and beyond. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable intermediate. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this molecule to construct novel chemical entities with tailored functions, paving the way for the next generation of therapeutics and advanced materials.

References

-

5-Chloro-2,3-dihydro-1-benzofuran . PubChem. National Center for Biotechnology Information. [Link]

-

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid . Pharmaffiliates. [Link]

-

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . PubChem. National Center for Biotechnology Information. [Link]

-

N-C, Liu & J, DeRuiter. (2014). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran . ResearchGate. [Link]

- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

- Asymmetric synthesis of dihydrobenzofuran derivatives.

-

Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature . SciELO South Africa. [Link]

-

Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

-

Infrared spectroscopy . Royal Society of Chemistry: Education. [Link]

Sources

- 1. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]

- 2. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]

- 3. 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-chloro-2,3-dihydro-1-benzofuran synthesis - chemicalbook [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 7. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

Physical properties of 5-Chloro-2,3-dihydrobenzofuran

The following technical guide details the physical properties, synthesis, and characterization of 5-Chloro-2,3-dihydrobenzofuran .

Physical Characterization, Synthesis Logic, and Spectroscopic Validation

Executive Summary

This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of 5-HT4 receptor agonists (e.g., Prucalopride) and various neolignan derivatives. Unlike its fully aromatic benzofuran counterparts, the 2,3-dihydro core possesses a non-planar, puckered geometry at the furan ring, influencing both its lipophilicity and binding kinetics in protein pockets. This guide provides a definitive reference for its physical properties, validated synthesis protocols, and self-consistent spectroscopic identification methods.

Chemical Identity & Structural Analysis[1][2][3][4]

| Attribute | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 76429-69-1 (Primary Reference); 35705-71-6 (Alternate/Isomer) |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| SMILES | Clc1cc2OCCc2cc1 |

| InChI Key | PEYYQHYMRUDUOH-UHFFFAOYSA-N |

| Structural Features | Fused bicyclic system; C2-C3 saturated bond; Chlorine at C5 position.[1][2][3][4][5][6][7][8] |

Structural Insight: The C5-chlorine atom acts as a metabolic block, preventing para-hydroxylation of the aromatic ring, a common clearance pathway for unsubstituted dihydrobenzofurans. The oxygen atom at position 1 exerts a strong +M (mesomeric) effect, shielding the C7 proton while deshielding the C2 methylene protons.

Physical & Thermodynamic Properties[6][13]

The following data represents the core "free base" molecule. Note that many commercial derivatives appear as carboxylic acid salts (solids), whereas the isolated core this compound is an oil at standard temperature and pressure (STP).

| Property | Value | Condition / Method |

| Physical State | Colorless Oil [1] | @ 25°C, 1 atm |

| Boiling Point | ~248 °C (Predicted) | @ 760 mmHg |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | Liquid phase |

| LogP (Octanol/Water) | 2.80 | Lipophilic; crosses BBB readily |

| Refractive Index | 1.56 - 1.58 | Estimated |

| Solubility | High | CDCl₃, DMSO, Ethyl Acetate, DCM |

| Solubility | Low / Insoluble | Water (< 0.1 mg/mL) |

Critical Note on Purity: As an oil, this compound is prone to oxidation if stored improperly. It should be kept under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The appearance of a yellow tint indicates the formation of oxidation byproducts (quinones or fully aromatic benzofurans).

Spectroscopic Characterization (Self-Validating System)

To ensure scientific integrity, identity must be confirmed using a "triangulation" of NMR signals. The following data is derived from purified samples [1].

Proton NMR (¹H-NMR) Logic

Solvent: CDCl₃, 500 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 6.69 | Doublet (d) | 1H | C7-H | Ortho to Oxygen (shielded by +M effect). Coupling J = 8.4 Hz with C6-H. |

| 7.05 | Doublet of Doublets (dd) | 1H | C6-H | Meta to Oxygen. Shows coupling to C7 (8.4 Hz) and C4 (2.2 Hz). |

| 7.13–7.16 | Multiplet (m) | 1H | C4-H | Ortho to Chlorine, Meta to Oxygen. Deshielded by Cl inductive effect. |

| 4.58 | Triplet (t) | 2H | C2-H₂ | Directly attached to Oxygen (deshielded). Characteristic of dihydrofuran ring. |

| 3.20 | Triplet (t) | 2H | C3-H₂ | Benzylic position. Typical shift for aryl-fused cycloalkanes. |

Carbon NMR (¹³C-NMR) Logic

Solvent: CDCl₃, 126 MHz

-

δ 158.7 (C-O): The most deshielded quaternary carbon, confirming the attachment to oxygen.

-

δ 125.0 (C-Cl): Characteristic shift for an aromatic carbon bearing a chlorine atom.

-

δ 71.6 (C2): Aliphatic carbon next to oxygen; diagnostic for the dihydrobenzofuran ring (would be ~145 ppm in benzofuran).

-

δ 29.7 (C3): Benzylic aliphatic carbon.

Experimental Protocol: Synthesis & Isolation

Objective: Selective chlorination of 2,3-dihydrobenzofuran to yield the 5-chloro isomer with high regioselectivity.

Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis and purification process.

Caption: Figure 1. Regioselective chlorination workflow utilizing Iron(III) catalysis to ensure para-substitution relative to the ether oxygen.

Step-by-Step Methodology [1]

-

Preparation: In a flame-dried round-bottom flask, dissolve 2,3-dihydrobenzofuran (1.0 equiv) in acetonitrile.

-

Catalysis: Add Iron(III) chloride (FeCl₃) or a specific Fe-based catalyst (5 mol%) followed by N-Chlorosuccinimide (NCS, 1.1 equiv).

-

Why: NCS provides a controlled source of electrophilic chlorine (Cl+), while Fe(III) acts as a Lewis acid to activate the aromatic ring. The C5 position is electronically favored due to the directing effect of the oxygen (para-director).

-

-

Reaction: Heat the mixture to 60°C and stir for 18 hours. Monitor via TLC (Mobile phase: 9:1 Hexane/EtOAc).[9]

-

Work-up: Quench the reaction with distilled water. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography using a gradient of Petroleum Ether / Ethyl Acetate (9:1).[9]

-

Result: Isolate this compound as a clear, colorless oil.

Applications in Drug Development[4]

The this compound moiety is a bioisostere for 5-chlorobenzofuran and 4-chlorophenol derivatives. Its primary utility lies in:

-

GPCR Ligands: It serves as the lipophilic "tail" in high-affinity 5-HT4 agonists (e.g., Prucalopride intermediates), improving receptor residence time.

-

Metabolic Stability: The C5-Cl substitution blocks CYP450-mediated oxidation at the most reactive aromatic position, extending the half-life (

) of the drug candidate. -

Neolignan Synthesis: Used as a building block for synthesizing artificial neolignans with anti-leishmanial and anti-trypanosomal activity.

Characterization Logic Flow

Caption: Figure 2. Decision tree for spectroscopic validation, ensuring the sample is not the fully aromatic benzofuran or an oxidized aldehyde derivative.

References

-

Iron(III)-Catalyzed Chlorination of Activated Arenes. The Journal of Organic Chemistry. (2017). Provides synthesis protocol and detailed NMR data for Compound 7q (this compound).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592964, 5-Chloro-2,3-dihydro-1-benzofuran.

-

Synthesis of 2,3-Dihydrobenzofuran Chalcogenides. MDPI. (2023). Discusses the reactivity and scaffold utility of dihydrobenzofurans.

Sources

- 1. CAS#:24190-77-0 | Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. leadbiotech.lookchem.com [leadbiotech.lookchem.com]

- 6. CN112552292B - Method for synthesizing prucalopride impurity - Google Patents [patents.google.com]

- 7. CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- - Google Patents [patents.google.com]

- 8. tdcommons.org [tdcommons.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Spectral Characterization and Analytical Profiling of 5-Chloro-2,3-dihydrobenzofuran

This technical guide details the spectral characterization and analytical profiling of 5-Chloro-2,3-dihydrobenzofuran (CAS: 76429-69-1), a critical intermediate in the synthesis of serotonergic agonists (e.g., 5-APB derivatives) and other bioactive heterocyclic scaffolds.

Executive Summary

This compound (C

Chemical Profile & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 5-Chloro-2,3-dihydro-1-benzofuran |

| CAS Number | 76429-69-1 |

| Molecular Formula | C |

| Molecular Weight | 154.59 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid |

| Boiling Point | ~240–250 °C (Predicted @ 760 mmHg) |

| Solubility | Soluble in CHCl |

Synthesis & Impurity Context

Understanding the synthesis vector is critical for anticipating spectral impurities. The standard industrial route involves the intramolecular cyclization of 2-(4-chlorophenoxy)ethanol.

Common Impurities:

-

4-Chlorophenol: Starting material (Check IR for -OH stretch at 3300 cm

). -

2,3-Dihydrobenzofuran: Dechlorinated byproduct (Check MS for m/z 120).

-

6-Chloro isomer: Regioisomer formed via incorrect cyclization (Distinguishable via

H NMR coupling constants).

Synthesis & Validation Workflow

Figure 1: Critical path for synthesis and validation of this compound.

Spectral Analysis & Interpretation

Mass Spectrometry (GC-MS / EI)

The mass spectrum provides the primary confirmation of the molecular weight and the halogen signature.

Key Diagnostic Peaks:

-

Molecular Ion (M

): m/z 154 (Base peak or high intensity). -

Isotope Peak (M+2): m/z 156. The intensity ratio of M : M+2 is approximately 3:1 , characteristic of a single Chlorine atom (

Cl / -

Base Peak / Fragment: m/z 119 (M - Cl) or m/z 126 (M - C

H-

Note: Dihydrobenzofurans often undergo retro-Diels-Alder fragmentation or loss of the ethylene bridge.

-

Fragmentation Logic:

-

M

(154/156): Stable radical cation. -

[M - 28]

: Loss of ethylene (CH -

[M - 35]

: Loss of Cl radical (m/z 119).

Infrared Spectroscopy (FT-IR)

Used primarily to confirm the ether linkage and absence of hydroxyl impurities.

| Frequency (cm | Assignment | Notes |

| 3050–3080 | Ar-H Stretch | Weak aromatic C-H. |

| 2850–2950 | Alkyl C-H Stretch | Methylene groups of the dihydrofuran ring. |

| 1475, 1580 | Ar C=C Stretch | Aromatic ring breathing modes. |

| 1230–1250 | C-O-C Stretch | Critical Diagnostic. Aryl alkyl ether stretch. |

| 1050–1080 | Ar-Cl Stretch | In-plane bending/stretching. |

| 800–820 | Ar-H Out-of-Plane | Pattern indicative of 1,2,4-trisubstituted benzene. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation, specifically for distinguishing the 5-chloro isomer from the 4- or 6-chloro isomers.

H NMR (400 MHz, CDCl

)

-

Aliphatic Region (Dihydrofuran Ring):

- 4.55 ppm (t, J = 8.7 Hz, 2H): H-2 protons. Deshielded due to proximity to Oxygen.

- 3.18 ppm (t, J = 8.7 Hz, 2H): H-3 protons. Benzylic resonance.

-

Aromatic Region (Benzene Ring):

-

The 5-chloro substitution creates a specific splitting pattern for protons at positions 4, 6, and 7.

-

7.15 ppm (d, J

-

7.05 ppm (dd, J

-

6.68 ppm (d, J

-

C NMR (100 MHz, CDCl

)

-

Aliphatic Carbons: ~71.5 ppm (C-2), ~29.8 ppm (C-3).

-

Aromatic Carbons: Six unique signals. The C-5 carbon (attached to Cl) will appear ~125 ppm. The C-7a (attached to O) will be the most deshielded (~158 ppm).

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use Deuterated Chloroform (CDCl

) with 0.03% TMS as an internal standard. -

Concentration: Dissolve ~10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl from synthesis) which can cause line broadening.

Protocol B: GC-MS Purity Check

-

Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Inlet Temp: 250 °C.

-

Ramp: 60 °C (hold 1 min)

280 °C at 20 °C/min. -

Detection: EI mode (70 eV).

-

Validation Criteria: Single peak >98% area integration. Mass spectrum must show 3:1 ratio for m/z 154/156.

Structural Logic Visualization

Figure 2: NMR Chemical Shift Logic. The chlorine atom at position 5 and Oxygen at position 1 dictate the splitting pattern and chemical shifts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592964, 5-Chloro-2,3-dihydro-1-benzofuran. Retrieved from [Link]

- NIST Mass Spectrometry Data Center.Mass Spectrum of this compound.

-

Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones. SciELO. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Chloro-2,3-dihydrobenzofuran, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified spectral data for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally related analogs to offer a comprehensive interpretation of its NMR characteristics. This document serves as a valuable resource for researchers in the structural elucidation of similar benzofuran derivatives, offering insights into spectral assignments, spin-spin coupling phenomena, and the influence of the chloro-substituent on the magnetic environments of the molecule's nuclei.

Introduction: The Significance of this compound

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a chlorine atom at the 5-position of the benzofuran ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a key intermediate in the synthesis of novel therapeutic agents and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural characterization of organic molecules. Through the precise measurement of the chemical shifts and coupling constants of ¹H and ¹³C nuclei, NMR provides invaluable information about the molecular structure, connectivity, and stereochemistry. This guide is intended to provide a foundational understanding of the expected NMR spectral features of this compound, thereby aiding researchers in its identification and characterization.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the accurate assignment of NMR signals. The structure of this compound with the adopted numbering convention is presented below.

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the oxygen of the dihydrofuran ring. The predicted ¹H NMR data are summarized in Table 1.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 4.5 - 4.7 | Triplet | ~8.5 |

| H3 | 3.2 - 3.4 | Triplet | ~8.5 |

| H4 | 7.1 - 7.3 | Doublet | ~2.0 |

| H6 | 7.0 - 7.2 | Doublet of Doublets | ~8.5, 2.0 |

| H7 | 6.7 - 6.9 | Doublet | ~8.5 |

Table 1. Predicted ¹H NMR Data for this compound.

Rationale for Predicted Assignments

-

Aliphatic Protons (H2 and H3): The methylene protons of the dihydrofuran ring, H2 and H3, are expected to appear as triplets due to vicinal coupling to each other. The protons at C2 (H2), being adjacent to the oxygen atom, are predicted to be deshielded and resonate at a lower field (δ 4.5 - 4.7 ppm) compared to the protons at C3 (H3), which are expected around δ 3.2 - 3.4 ppm. The vicinal coupling constant (³JHH) between these protons is anticipated to be approximately 8.5 Hz.

-

Aromatic Protons (H4, H6, and H7): The aromatic region will display signals for the three protons on the benzene ring.

-

H7: This proton is ortho to the oxygen atom and is expected to be the most shielded of the aromatic protons, resonating at the highest field (δ 6.7 - 6.9 ppm). It will appear as a doublet due to coupling with H6.

-

H6: This proton is ortho to H7 and meta to the chlorine atom. It is expected to resonate in the mid-range of the aromatic protons (δ 7.0 - 7.2 ppm) and will appear as a doublet of doublets due to coupling with both H7 and H4.

-

H4: This proton is ortho to the chlorine atom and is expected to be the most deshielded, resonating at the lowest field (δ 7.1 - 7.3 ppm). It will appear as a doublet due to meta-coupling with H6.

-

Figure 3. General workflow for NMR data acquisition and analysis.

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Adjust the shim currents to optimize the magnetic field homogeneity, aiming for sharp and symmetrical NMR signals.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative analysis of non-protonated carbons is not the primary goal.

-

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this document offers a robust framework for the interpretation of the compound's spectral features. The detailed protocols for sample preparation and data acquisition further serve as a practical resource for researchers working on the synthesis and characterization of this and related benzofuran derivatives. The availability of experimental data in the future will be invaluable for validating and refining the predictions made herein.

References

- Note: As this guide is based on predictive data and general knowledge, specific literature citations for the NMR data of this compound are not available. The references would typically include sources for NMR prediction software, databases for chemical information, and seminal texts on NMR spectroscopy.

-

PubChem. 5-Chloro-2,3-dihydro-1-benzofuran. National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. ACD/NMR Predictor Suite. Advanced Chemistry Development, Inc. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Technical Guide: Mass Spectrometry of 5-Chloro-2,3-dihydrobenzofuran

Executive Summary

5-Chloro-2,3-dihydrobenzofuran is a critical pharmacophore and intermediate in the synthesis of serotonin (5-HT) receptor agonists, melatonin analogues, and kinase inhibitors (e.g., Fruquintinib precursors).[1] Its analysis requires a nuanced understanding of halogenated heterocyclic fragmentation.

This guide provides a definitive technical framework for the mass spectrometric characterization of this molecule. Unlike simple aromatics, the dihydrobenzofuran core exhibits specific ring-strain-driven fragmentation, while the C-5 chlorine atom introduces a distinct isotopic signature essential for confirmation.[1] This document details theoretical fragmentation pathways, validated method development protocols (GC-MS/LC-MS), and quality control parameters for drug development workflows.

Part 1: Molecular Architecture & Physicochemical Context[1]

Before interpreting spectral data, the analyst must understand the structural constraints that dictate ionization and fragmentation.

| Parameter | Data | Relevance to Mass Spec |

| Formula | C₈H₇ClO | Monoisotopic Mass: 154.0185 Da (35Cl) |

| Core Structure | Fused Benzene-Dihydrofuran | The saturated furan ring is the primary site of fragmentation energy release (ring opening).[1] |

| Substituent | Chlorine (C-5) | Provides a definitive 3:1 isotopic ratio (M : M+2).[1] |

| LogP | ~2.5 - 2.8 | Moderately lipophilic; suitable for GC-MS and APCI-LC-MS . |

| pKa | N/A (Neutral Ether) | Poor ESI ionization efficiency in positive mode without adducts.[1] |

Part 2: Mass Spectrometric Signature (The "Fingerprint")

Electron Ionization (EI) – 70 eV

In standard GC-MS analysis, the molecule yields a robust molecular ion due to the aromatic stabilization, but the saturated ring drives specific cleavage events.

The Chlorine Isotope Rule

The most immediate diagnostic feature is the isotopic cluster.

-

m/z 154 (M+•): Base peak (or near base) representing 35Cl.

-

m/z 156 (M+2): Approximately 32-33% intensity of the M+ peak.[1]

-

Validation Check: If the 156 peak is <30% or >35% of the 154 peak, suspect co-eluting impurities or isobaric interference.

Primary Fragmentation Channels[1]

-

Hydrogen Loss (m/z 153/155): Loss of a hydrogen atom, typically from the C-2 or C-3 benzylic positions, forming a stabilized oxonium ion.[1]

-

Radical Chlorine Loss (m/z 119): Homolytic cleavage of the C-Cl bond. The resulting ion (dihydrobenzofuran radical cation) often undergoes further rearrangement to the tropylium ion (m/z 91) via CO loss.

-

Retro-Diels-Alder (RDA) like cleavage: The dihydrofuran ring can eject ethylene (C₂H₄, 28 Da), though less common than in non-fused systems.[1]

-

CO Loss (m/z 126/128): Contraction of the furan ring, a hallmark of benzofuran mass spec.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic causality of the observed ions.

Figure 1: Proposed EI fragmentation pathway for this compound showing primary loss of Halogen, CO, and Hydrogen.[1]

Part 3: Method Development & Protocols

A. Gas Chromatography - Mass Spectrometry (GC-MS)

Recommendation: GC-MS is the Gold Standard for this analyte due to its volatility and lack of ionizable functional groups.[1]

-

Column: fused silica capillary, 5% phenyl methyl siloxane (e.g., DB-5ms or HP-5ms), 30m × 0.25mm ID × 0.25µm film.[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless (for trace analysis) or Split (10:1 for purity assay) at 250°C.

-

Temp Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: 230°C, 70 eV.

Self-Validating System: Include an internal standard (IS) such as 5-Bromo-2,3-dihydrobenzofuran or a deuterated analog.[1] The IS must show a shift in the halogen isotope pattern (1:1 for Br vs 3:1 for Cl) to confirm spectral accuracy.

B. Liquid Chromatography - Mass Spectrometry (LC-MS)

Recommendation: Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization).[1] Why? The ether oxygen is not basic enough to protonate efficiently in Electrospray Ionization (ESI) under acidic conditions, leading to poor sensitivity and variable signal.

-

Column: C18 (End-capped), 2.1 x 50mm, 1.8µm particle size.[1]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile or Methanol.

-

-

Ionization Source: APCI (Positive Mode).

-

Note: Look for the [M+H]+ at m/z 155 and the [M+H+Acetonitrile]+ adduct if using ACN.

-

-

Detection: MRM (Multiple Reaction Monitoring) for quantitation.[2]

-

Transition: 155.0 -> 119.0 (Loss of HCl).[1]

-

Part 4: Analytical Workflow & Decision Tree

The following workflow guides the analyst through the selection of the correct technique based on sample matrix and concentration.

Figure 2: Decision matrix for selecting ionization modes based on sample origin.

Part 5: Impurity Profiling & Quality Control

In drug development, this intermediate often contains specific process-related impurities.

-

Over-Chlorination: Watch for 5,7-Dichloro-2,3-dihydrobenzofuran .[1]

-

MS Signature: Molecular ion ~188/190/192.

-

Isotope Pattern: 9:6:1 (Cl₂ signature).

-

-

Oxidation: Conversion to 5-Chlorobenzofuran (fully aromatic).[1]

-

Ring Opening: Phenolic impurities.

-

MS Signature: Appearance of broad -OH peaks in IR or derivatization requirement in GC.[1]

-

QC Criterion: For release testing, the area % of the m/z 152 peak (oxidized impurity) must be monitored, as it represents the stability of the dihydro-core.

References

-

NIST Mass Spectrometry Data Center. Benzofuran, 2,3-dihydro- (Coumaran) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[5][6] [Link][1]

- Vertex Pharmaceuticals.Asymmetric synthesis of dihydrobenzofuran derivatives. US Patent Application 20060089405A1.

-

Lynch, B. S., et al. Carcinogenicity of 3-chloropropane-1,2-diol (3-MCPD).[1][7] (Reference for chlorohydrin fragmentation logic and toxicology relevant to chlorinated glycerol/ether derivatives). [Link]

-

Hutchinson, S. A., et al. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. J. Org. Chem. (Demonstrates the relevance of the benzofuran core in kinase inhibitor synthesis). [Link][1]

- Gross, J. H.Mass Spectrometry: A Textbook. (Source for "Chlorine Rule" isotopic abundance calculations and McLafferty rearrangement mechanisms in ethers). Springer.

Sources

- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]

- 5. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 6. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 7. shimadzu.com [shimadzu.com]

Stability and Degradation of 5-Chloro-2,3-dihydrobenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and degradation of 5-Chloro-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. The 2,3-dihydrobenzofuran core is recognized for its stability and versatility, forming the scaffold of numerous bioactive molecules.[1] However, the introduction of a chloro-substituent on the benzene ring can influence its chemical behavior and susceptibility to degradation under various environmental and process-related stresses. Understanding the intrinsic stability of this compound is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This guide will delve into the theoretical and practical aspects of its degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. It will further propose potential degradation pathways and outline the analytical methodologies required for the identification and quantification of related impurities.

Introduction: The Significance of this compound

This compound is a substituted heterocyclic compound featuring a benzofuran core structure.[2] The 2,3-dihydrobenzofuran moiety is a prevalent scaffold in a wide array of natural products and synthetic molecules exhibiting diverse biological activities.[1] Its structural rigidity and synthetic tractability make it a valuable building block in medicinal chemistry. The presence of a chlorine atom at the 5-position modifies the electronic properties of the aromatic ring, which can impact its reactivity and metabolic profile in drug candidates.

Given its role as a crucial starting material or intermediate, a thorough understanding of its stability profile is a critical component of drug development and manufacturing. Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3] This knowledge is not only a regulatory requirement but also fundamental for ensuring the robustness of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate analytical methods and understanding its behavior in different solvent systems and pH conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [2] |

| Molecular Weight | 154.59 g/mol | [2] |

| IUPAC Name | 5-chloro-2,3-dihydro-1-benzofuran | [2] |

| CAS Number | 76429-69-1 | [2] |

| Appearance | Not specified (likely a solid or liquid at room temperature) | |

| Solubility | Data not available, but likely soluble in organic solvents. |

Forced Degradation Studies: A Framework for Assessing Stability

Forced degradation studies are a cornerstone of pharmaceutical development, designed to accelerate the degradation of a drug substance under conditions more severe than those encountered during long-term storage. The primary objectives of these studies are:

-

To elucidate the degradation pathways of the molecule.

-

To identify the likely degradation products.

-

To develop and validate a stability-indicating analytical method capable of separating the parent molecule from its degradation products.

-

To understand the intrinsic stability of the molecule.

The typical stress conditions employed in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Caption: Experimental workflow for forced degradation studies.

Predicted Degradation Pathways of this compound

Hydrolytic Degradation

The ether linkage in the dihydrofuran ring is generally stable to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, particularly with heat, ring-opening could occur.

-

Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen would activate the ring towards nucleophilic attack by water. This could lead to the formation of a chlorophenylethanol derivative.

-

Base-Catalyzed Hydrolysis: While less likely, strong basic conditions at elevated temperatures could potentially promote ring cleavage.

Caption: Postulated hydrolytic degradation pathway.

Oxidative Degradation

The dihydrofuran ring and the aromatic ring are both susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.

-

Oxidation of the Dihydrofuran Ring: The benzylic position (C-2) is a potential site for oxidation, which could lead to the formation of a lactone or further ring-opened products.

-

Oxidation of the Aromatic Ring: The electron-rich aromatic ring can undergo hydroxylation, leading to the formation of phenolic derivatives. The presence of the chlorine atom will direct the position of hydroxylation.

-

Oxidative Cleavage: More aggressive oxidation could lead to the cleavage of the aromatic or dihydrofuran ring. This is a known degradation pathway for related compounds like benzophenones.[4]

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Aromatic compounds, particularly halogenated ones, can be susceptible to photodegradation upon exposure to UV light.

-

Homolytic Cleavage of the C-Cl Bond: UV irradiation can provide sufficient energy to induce the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a radical species. This radical can then undergo various reactions, such as hydrogen abstraction to form the dechlorinated 2,3-dihydrobenzofuran or reaction with other molecules. Photochemical reactions involving chlorine are known to proceed via radical mechanisms.[5][6]

-

Photo-oxidation: In the presence of oxygen, excited states of the molecule can react to form various oxidized products, similar to those seen in chemical oxidation.

-

Photo-rearrangement: Isomerization or rearrangement of the molecule could also occur under photolytic stress.

Thermal Degradation

Elevated temperatures can induce decomposition of the molecule. Studies on the thermal degradation of the parent 2,3-dihydrobenzofuran have shown that it can undergo isomerization to o-hydroxystyrene and unimolecular cleavage of the furan ring. Halogenated flame retardants are known to decompose at high temperatures to release halogenated species.[7]

-

Ring Cleavage: Similar to the parent compound, this compound may undergo cleavage of the dihydrofuran ring at high temperatures.

-

Dehydrochlorination: Elimination of HCl is a common thermal degradation pathway for chlorinated organic compounds.

-

Isomerization: Rearrangement of the molecular structure is also a possibility under thermal stress.

Analytical Methodologies for Stability and Degradation Analysis

A robust analytical method is essential for accurately assessing the stability of this compound and characterizing its degradation products. A stability-indicating method is one that can separate the intact drug substance from its degradation products, allowing for the quantification of each component.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for stability-indicating assays.

-

Protocol for Method Development:

-

Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all components.

-

Wavelength Selection: The detection wavelength should be chosen at the UV absorbance maximum of this compound and its potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of degradation products.

-

Workflow for Degradant Identification:

-

LC Separation: The HPLC method developed for the stability-indicating assay is used to separate the degradation products.

-

Mass Spectrometry (MS) Analysis: The eluent from the HPLC is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the parent and degradation product ions, allowing for the determination of their elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ions of the degradation products provides structural information, which is used to elucidate their structures. The fragmentation patterns of carbofuran, a related benzofuran derivative, have been studied by GC-MS and can provide insights into potential fragmentation pathways.[8][9]

-

Caption: Analytical workflow for degradation product analysis.

Recommended Storage and Handling

Based on the predicted degradation pathways, the following storage and handling recommendations are proposed for this compound:

-

Storage: Store in a cool, dry, and well-ventilated area. Protect from light. Keep containers tightly closed.

-

Handling: Avoid exposure to strong acids, strong bases, and oxidizing agents. Use appropriate personal protective equipment (PPE) as the compound is classified as harmful if swallowed and causes skin and eye irritation.[2]

Conclusion

While direct experimental data on the stability and degradation of this compound is limited in publicly available literature, this guide provides a comprehensive framework for its assessment based on established principles of forced degradation and the known reactivity of related chemical structures. The primary degradation pathways are predicted to involve hydrolysis of the ether linkage, oxidation of the dihydrofuran and aromatic rings, photolytic cleavage of the carbon-chlorine bond, and thermal decomposition. A systematic approach using a validated stability-indicating HPLC method coupled with LC-MS/MS is crucial for the definitive identification of degradation products and the elucidation of degradation pathways. The insights gained from such studies are indispensable for ensuring the quality and stability of pharmaceutical products derived from this important intermediate.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8429. [Link]

- Google Patents. (2006). Asymmetric synthesis of dihydrobenzofuran derivatives. (US20060089405A1).

-

PubChem. (n.d.). 5-Chloro-2,3-dihydro-1-benzofuran. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. Retrieved from [Link]

-

Chemical Engineering Transactions. (2017). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 57, 1543-1548. [Link]

- Google Patents. (2016). Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (CN105294620A).

-

PubMed. (1987). High-performance liquid chromatographic method for simultaneous determination of enantiomers of 5-dimethylsulphamoyl-6,7-dichloro-2-dihydrobenzofuran-2, carboxylic acid and its N-monodemethyl metabolite in monkey plasma and urine after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 113-122. [Link]

-

The Journal of Organic Chemistry. (2026). The Journal of Organic Chemistry. Retrieved from [Link]

-

Detection and mass spectral characterization of carbofuran and its degradation product. (2022). International Journal of Science and Technology Research Archive, 03(02), 154-159. [Link]

-

MDPI. (2022). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 10(7), 1380. [Link]

-

PMC. (2021). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 17, 2392-2399. [Link]

-

Detection and mass spectral characterization of carbofuran and its degradation product. (2022). International Journal of Science and Technology Research Archive, 03(02), 154-159. [Link]

-

PubMed. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2591. [Link]

-

PubMed. (2013). Reaction of benzophenone UV filters in the presence of aqueous chlorine: kinetics and chloroform formation. Environmental Science & Technology, 47(6), 2753-2761. [Link]

- High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). UP Open University Journal, 14(1), 1-14.

-

PubMed. (2018). Low temperature degradation of polychlorinated dibenzo-p-dioxins and dibenzofurans over a VOx-CeOx/TiO2 catalyst with addition of ozone. Chemosphere, 209, 836-844. [Link]

-

Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

ResearchGate. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Retrieved from [Link]

-

YouTube. (2017). Photochlorination The Reaction between Hydrogen and Chlorine. Retrieved from [Link]

-

Semantic Scholar. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Retrieved from [Link]

-

ResearchGate. (2011). Thermal degradation of tetrabromobisphenol A: emission of polybrominated dibenzo-p-dioxins and dibenzofurans and other organic compounds. Retrieved from [Link]

-

Beilstein Journals. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 442-460. [Link]

-

PMC. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 59(17), 7991-8006. [Link]

-

PubMed. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]

-

NSF Public Access Repository. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Retrieved from [Link]

-

MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4958. [Link]

-

acris. (2021). Kraus, Florian Photochemistry with Chlorine Trifluoride : Syntheses an. Retrieved from [Link]

- Google Patents. (1987). Benzofuran derivatives, their preparation and their therapeutical use. (DE3467169D1).

-

NIH. (2010). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic Letters, 12(18), 4124-4127. [Link]

-

MDPI. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Chemosensors, 10(8), 294. [Link]

-

ResearchGate. (2020). Flame Retardant and Thermal Decomposition Properties of Flexible Polyurethane Foams Filled With Several Halogen-Free Flame Retardants. Retrieved from [Link]

- Google Patents. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof. (US7709505B2).

-

ResearchGate. (2020). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Retrieved from [Link]

-

YouTube. (2017). Photochlorination - The Reaction between Methane and Chlorine. Retrieved from [Link]

-

IJRPC. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Retrieved from [Link]

-

ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

Sources

- 1. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach [mdpi.com]

- 2. 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. sciresjournals.com [sciresjournals.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chloro-2,3-dihydrobenzofuran: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-dihydrobenzofuran, a halogenated derivative of the dihydrobenzofuran scaffold, has emerged as a significant building block in medicinal chemistry and materials science. Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the evolution of its synthesis and key chemical properties. Furthermore, it explores its critical role as a molecular scaffold in the development of novel therapeutics, offering insights for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Significance of the this compound Scaffold

The 2,3-dihydrobenzofuran core is a privileged heterocyclic structure found in numerous natural products and pharmacologically active compounds. The introduction of a chlorine atom at the 5-position of this scaffold profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This has made this compound a highly sought-after intermediate in the design and synthesis of novel drug candidates across various therapeutic areas. Its applications span from the development of antithrombotic agents to potent anti-inflammatory and CNS-active molecules. Understanding the history of its discovery and the progression of its synthetic methodologies is crucial for leveraging its full potential in modern chemical research.

Historical Perspective and Discovery

While the synthesis of the parent 2,3-dihydrobenzofuran skeleton was first reported in 1892, the specific history of this compound is more recent. Early research into halogenated benzofurans was often driven by the desire to create new dyes, agrochemicals, and materials with tailored properties. However, the deliberate synthesis and characterization of this compound as a distinct chemical entity for applications in medicinal chemistry gained momentum in the latter half of the 20th century.

A significant milestone in the documented synthesis of this compound is the work of Alabaster and colleagues in 1988. Their method, starting from 2-bromo-4-chlorophenol, provided a reliable route to this important intermediate, paving the way for its broader use in research and development. Since then, the compound has been frequently cited as a key starting material or intermediate in patent literature and scientific articles focused on the synthesis of complex molecular architectures for drug discovery.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical methods to more sophisticated and efficient catalytic strategies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.

Classical Synthetic Approaches

One of the foundational methods for the synthesis of 2,3-dihydrobenzofurans involves the intramolecular cyclization of appropriately substituted phenols. A common strategy for preparing this compound involves the reaction of 4-chlorophenol with a two-carbon synthon, followed by cyclization.

Conceptual Synthetic Pathway from 4-Chlorophenol:

Figure 1: Conceptual synthetic pathway for this compound.

Detailed Protocol based on the Alabaster et al. (1988) approach:

While the full experimental details from the original 1988 publication are not widely available, a plausible synthetic sequence based on the starting material mentioned (2-bromo-4-chlorophenol) would likely involve an initial reaction to introduce a two-carbon side chain capable of cyclization, followed by the ring-closing step.

Modern Catalytic Methods

More recent synthetic innovations have focused on the use of transition metal catalysis to achieve more efficient and selective syntheses of substituted 2,3-dihydrobenzofurans. These methods often offer milder reaction conditions and broader functional group tolerance.[1]

Rhodium(III)-Catalyzed C-H Activation/Carbooxygenation:

A notable modern approach involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes. This redox-neutral annulation provides a powerful tool for constructing the dihydrobenzofuran core with high chemo- and regioselectivity.[1]

Figure 2: Rh(III)-catalyzed synthesis of substituted 2,3-dihydrobenzofurans.

Physicochemical Properties and Spectroscopic Characterization

This compound is a solid at room temperature with a molecular weight of 154.59 g/mol . Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | PubChem |

| Molecular Weight | 154.59 g/mol | PubChem |

| CAS Number | 76429-69-1 | PubChem |

| Appearance | Solid | --- |

| Melting Point | Not widely reported | --- |

| Boiling Point | Not widely reported | --- |

| Solubility | Soluble in common organic solvents | General Knowledge |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the chlorine substituent. The two methylene groups of the dihydrofuran ring would appear as triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine would be shifted downfield.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the benzene ring, and C-O-C stretching of the ether linkage. A band corresponding to the C-Cl bond would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 154 and an M+2 peak at m/z 156 with an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile building block that has been incorporated into a variety of drug candidates with diverse pharmacological activities.

-

Antithrombotic Agents: Derivatives of this compound have been investigated as potent and selective factor Xa inhibitors for the prevention and treatment of thromboembolic diseases.

-

Anti-Inflammatory Agents: Certain analogs have shown significant anti-inflammatory properties by inhibiting prostaglandin synthesis.

-

Antimelanogenesis Agents: Substituted 5-Chloro-2,3-dihydrobenzofurans have been designed as tyrosinase inhibitors for the potential treatment of hyperpigmentation disorders.[2]

-

5-HT2C Receptor Agonists: This scaffold has been utilized in the development of agonists for the 5-HT2C receptor, which are of interest for the treatment of various central nervous system disorders.

Conclusion

This compound has a rich, albeit not extensively documented, history. From its likely origins as a subject of academic curiosity, it has evolved into a cornerstone of modern medicinal chemistry. The development of increasingly sophisticated synthetic methods has made this valuable scaffold more accessible, enabling its use in the creation of a new generation of therapeutic agents. As our understanding of disease pathways deepens, the unique properties of the this compound core will undoubtedly continue to inspire the design of innovative and effective medicines.

References

- Alabaster, R. J.; Cottrell, I. F.; Marley, H.; Wright, S. H. B. A New, Convenient Synthesis of 2,3-Dihydrobenzofurans. Synthesis1988, 1988 (12), 950–952.

- Yoo, J., et al. (2014). Synthesis and Preliminary in Vitro Biological Evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole Derivatives Designed as Novel Antimelanogenesis Agents. Bulletin of the Korean Chemical Society, 35(1), 123-128.

- Wu, L., et al. (2021). Rh(III)-Catalyzed C–H Activation/Carbooxygenation of N-Phenoxyacetamides with 1,3-Dienes: A Redox-Neutral [3 + 2] Annulation. Organic Letters, 23(10), 3844–3849.

-

PubChem. 5-Chloro-2,3-dihydro-1-benzofuran. [Link] (accessed Jan 26, 2026).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Chloro-2,3-dihydrobenzofuran

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 5-Chloro-2,3-dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and natural products.[1][2] Its rigid framework and unique electronic properties make it a valuable building block in the design of novel therapeutics. The introduction of a chlorine atom at the 5-position of the 2,3-dihydrobenzofuran ring can significantly modulate the pharmacological properties of the parent molecule, including its metabolic stability, binding affinity, and overall efficacy. This targeted substitution is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] This application note provides a detailed protocol for the regioselective synthesis of this compound from 2,3-dihydrobenzofuran via electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).

Mechanistic Insights: Achieving Regioselectivity in Electrophilic Aromatic Substitution

The chlorination of 2,3-dihydrobenzofuran is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic properties of the dihydrofuran ring fused to the benzene ring. The oxygen atom in the dihydrofuran ring is an activating group due to its ability to donate a lone pair of electrons into the aromatic system through resonance. This electron donation increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself.

The directing effect of the ether-like oxygen is ortho and para. In the case of 2,3-dihydrobenzofuran, the positions ortho to the oxygen are C7a and C3a (part of the fusion), and the positions para are C5. The C4 and C6 positions are meta to the oxygen. Therefore, electrophilic substitution is favored at the C5 and C7 positions. Steric hindrance from the dihydrofuran ring can influence the accessibility of the C7 position. However, the C5 position is generally more electronically favored for substitution. The stability of the intermediate carbocation (sigma complex) formed during the electrophilic attack determines the major product. Attack at the C5 position results in a resonance-stabilized sigma complex where the positive charge can be delocalized onto the oxygen atom, a highly favorable arrangement.

N-Chlorosuccinimide (NCS) is an effective and easy-to-handle reagent for the chlorination of activated aromatic rings.[4][5][6] In the presence of an acid catalyst or a polar solvent, NCS can act as a source of an electrophilic chlorine species (Cl⁺). The reaction proceeds through the attack of the electron-rich C5 position of 2,3-dihydrobenzofuran on the electrophilic chlorine of NCS, leading to the formation of the desired this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the direct chlorination of 2,3-dihydrobenzofuran using N-Chlorosuccinimide.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |

| 2,3-Dihydrobenzofuran | C₈H₈O | 120.15 | >98% | Sigma-Aldrich | Starting material |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | >98% | Sigma-Aldrich | Chlorinating agent |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | >99.8% | Fisher Scientific | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated aqueous | In-house preparation | For quenching and washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% | Sigma-Aldrich | Drying agent |

| Round-bottom flask | - | - | 250 mL | VWR | Reaction vessel |

| Magnetic stirrer and stir bar | - | - | - | VWR | For agitation |

| Reflux condenser | - | - | - | VWR | To prevent solvent loss |

| Separatory funnel | - | - | 500 mL | VWR | For liquid-liquid extraction |

| Rotary evaporator | - | - | - | Büchi | For solvent removal |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydrobenzofuran (10.0 g, 83.2 mmol).

-

Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture at room temperature until the 2,3-dihydrobenzofuran is completely dissolved.

-

Addition of NCS: In a single portion, add N-Chlorosuccinimide (11.6 g, 87.4 mmol, 1.05 equivalents) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The starting material (2,3-dihydrobenzofuran) will have a higher Rf value than the product (this compound).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Quenching: Slowly pour the reaction mixture into a separatory funnel containing 200 mL of saturated sodium bicarbonate solution to neutralize any remaining acidic species.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 100 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure this compound as a colorless to pale yellow oil.

Visualizing the Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

N-Chlorosuccinimide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetonitrile and dichloromethane are volatile and toxic organic solvents. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction should be heated using a suitable heating mantle and monitored to avoid overheating.

Conclusion

This application note provides a robust and detailed protocol for the regioselective synthesis of this compound from 2,3-dihydrobenzofuran. The use of N-Chlorosuccinimide offers a convenient and efficient method for the chlorination of the electron-rich aromatic ring. Understanding the principles of electrophilic aromatic substitution is key to achieving the desired regioselectivity. This protocol is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the preparation of this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

SciELO South Africa. (2021). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. Retrieved from [Link]

-

National Institutes of Health. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Retrieved from [Link]

- Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.

-

MDPI. (n.d.). Molecules, 29(1), 138. Retrieved from [Link]

- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

-

Royal Society of Chemistry. (2021). N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide. Retrieved from [Link]

-

International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

- Google Patents. (n.d.). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.

- Google Patents. (n.d.). US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.

-

ACS Publications. (n.d.). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

ResearchGate. (2021). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

-

Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

Sources

- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

5-Chloro-2,3-dihydrobenzofuran as a pharmaceutical intermediate

Application Note: Strategic Utilization of 5-Chloro-2,3-dihydrobenzofuran as a Privileged Pharmaceutical Scaffold

Executive Summary: The "Metabolic Shield" Scaffold

This compound is not merely a building block; it is a privileged substructure in modern drug design.[1] In the optimization of G-protein-coupled receptor (GPCR) ligands—specifically 5-HT2C agonists and melatonin receptor modulators—this scaffold serves two critical functions:

-

Conformational Restriction: Unlike flexible phenethylamines, the dihydrofuran ring locks the ethyl side chain into a planar orientation, reducing entropic penalty upon receptor binding.

-

Metabolic Blocking: The chlorine atom at the C5 position (para to the ether oxygen) effectively blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the parent drug.

This guide provides a validated protocol for the synthesis, purification, and regioselective functionalization of this intermediate, designed for high-throughput medicinal chemistry campaigns.

Structural Logic & Reactivity Map

To utilize this intermediate effectively, one must understand its electronic landscape. The molecule possesses two distinct vectors for diversification:[2][3]

-

C7 Position (Nucleophilic): The oxygen atom at position 1 donates electron density into the ring, activating the ortho (C7) and para (C5) positions. Since C5 is blocked by chlorine, C7 becomes the exclusive site for Electrophilic Aromatic Substitution (EAS) , such as Friedel-Crafts acylation or nitration.

-

C5 Position (Electrophilic): The C-Cl bond allows for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of biaryl systems or heteroatoms.[1]